molecular formula C17H19NO4S B2683606 N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 941881-06-7

N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2683606
CAS No.: 941881-06-7
M. Wt: 333.4
InChI Key: SVMCXXMEYIJDOA-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzodioxepine ring system

Mechanism of Action

    Target of action

    Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This could potentially be the target of “N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide”.

    Mode of action

    Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule during bacterial metabolism . This could be a possible mode of action for “N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide”.

    Biochemical pathways

    By inhibiting dihydropteroate synthase, sulfonamides disrupt the synthesis of folic acid, a crucial component for DNA replication in bacteria . This could be the affected pathway for “this compound”.

    Pharmacokinetics

    They are partially metabolized in the liver and excreted in the urine .

    Result of action

    The inhibition of folic acid synthesis leads to a halt in bacterial growth and replication, as folic acid is necessary for the synthesis of nucleic acids and proteins . This could be the result of the action of “N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide”.

    Action environment

    The efficacy and stability of sulfonamides can be influenced by various factors such as pH, temperature, and presence of other substances. For instance, some sulfonamides can form crystals in acidic urine, leading to kidney damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps. One common approach is the reaction of 4-methylbenzylamine with 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzodioxepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-benzenesulfonamide: Similar structure but lacks the benzodioxepine ring.

    3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide: Lacks the 4-methylbenzyl group.

Uniqueness

N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is unique due to the combination of its benzodioxepine ring and sulfonamide group, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-3-5-14(6-4-13)12-18-23(19,20)15-7-8-16-17(11-15)22-10-2-9-21-16/h3-8,11,18H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMCXXMEYIJDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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